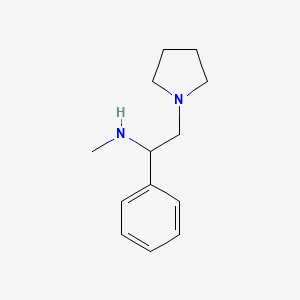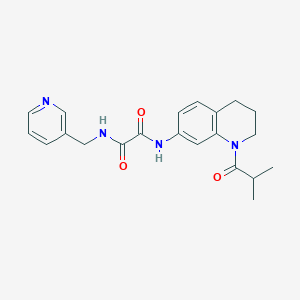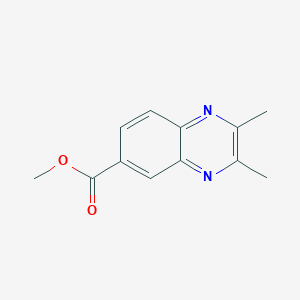
Methyl 2,3-dimethylquinoxaline-6-carboxylate
Übersicht
Beschreibung
“Methyl 2,3-dimethylquinoxaline-6-carboxylate” is a chemical compound with the CAS Number: 32461-66-8 . It has a molecular weight of 216.24 and its IUPAC name is methyl 2,3-dimethyl-6-quinoxalinecarboxylate . The compound is solid in physical form .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 216.24 . The compound’s storage temperature is ambient temperature .Wissenschaftliche Forschungsanwendungen
Application in Liquid Chromatographic Fluorimetric Assay
Methylglyoxal, a compound that can be assayed in chemical and biological systems, can be derivatized using specific compounds to form 6,7-dimethoxy-2-methylquinoxaline, which is closely related to Methyl 2,3-dimethylquinoxaline-6-carboxylate. This process involves liquid chromatography with spectrophotometric and fluorimetric detection, showcasing the compound's application in precise analytical methods (McLellan & Thornalley, 1992).
Role in Bacterial Degradation of Riboflavin
Studies on Pseudomonas RF, a bacterium, have shown that 6,7-dimethylquinoxaline-2,3-diol, a compound related to this compound, is a degradation product of riboflavin and is assimilated by bacteria through different pathways. This research helps understand the biochemical pathways in bacterial riboflavin degradation (Barz & Stadtman, 2004).
Investigating Antimicrobial Properties
Quinoxaline derivatives like 2,3-dimethylquinoxaline have been studied for their antimicrobial, antifungal, and bactericidal properties. These compounds are widely used in medicine and the food industry, indicating their significant role in controlling microbial growth and preservation (Tayupov et al., 2021).
Use in Organic Synthesis and Metalation
2,3-dimethylquinoxaline has been metalated using lithium diisopropylamide to afford mono- or dicarbanions, which were then condensed with various electrophiles to create a range of 2,3-disubstituted quinoxalines. This showcases its application in organic synthesis and the generation of novel compounds (Kaiser & Petty, 1976).
Development of Antifungal Agents
Research has explored the antifungal activity of 2,3-dimethylquinoxaline, revealing its effectiveness against a range of pathogenic fungi. This highlights the compound's potential in developing new antifungal agents for medical use (Alfadil et al., 2021).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2,3-dimethylquinoxaline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-8(2)14-11-6-9(12(15)16-3)4-5-10(11)13-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDDLQPHCCROKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2865384.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol](/img/structure/B2865385.png)
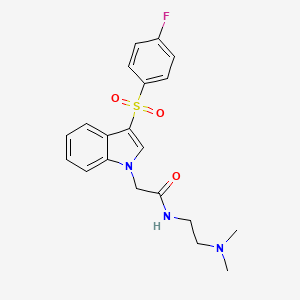


![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2865390.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2865391.png)
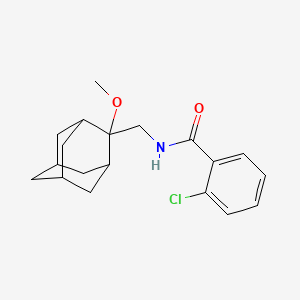
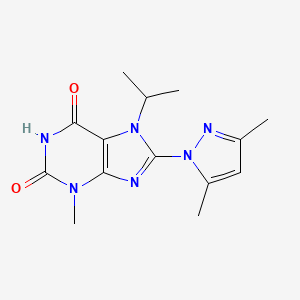
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2865394.png)
